molecular formula C5H8N2S B2359240 4-ethyl-1H-imidazole-2-thiol CAS No. 4708-63-8

4-ethyl-1H-imidazole-2-thiol

Cat. No.: B2359240
CAS No.: 4708-63-8
M. Wt: 128.19
InChI Key: VZYFMUNEXWSMSR-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound containing an imidazole ring substituted with an ethyl group at the 4-position and a thiol group at the 2-position. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the thiol group imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-Ethyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethyl-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1H-imidazole-2-thiol is unique due to the presence of both the ethyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of biologically active molecules and specialty chemicals .

Properties

IUPAC Name

4-ethyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYFMUNEXWSMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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